Cas no 946683-35-8 (2-(2-Methoxyphenoxy)-4-methylaniline)
2-(2-Methoxyphenoxy)-4-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methoxyphenoxy)-4-methylaniline
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- Inchi: 1S/C14H15NO2/c1-10-7-8-11(15)14(9-10)17-13-6-4-3-5-12(13)16-2/h3-9H,15H2,1-2H3
- InChI Key: JVWQFBGKHUJSJE-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1OC)C1C=C(C)C=CC=1N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
2-(2-Methoxyphenoxy)-4-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M945488-5mg |
2-(2-Methoxyphenoxy)-4-methylaniline |
946683-35-8 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M945488-10mg |
2-(2-Methoxyphenoxy)-4-methylaniline |
946683-35-8 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M945488-50mg |
2-(2-Methoxyphenoxy)-4-methylaniline |
946683-35-8 | 50mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022207-1g |
2-(2-Methoxyphenoxy)-4-methylaniline |
946683-35-8 | 1g |
3039CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022207-500mg |
2-(2-Methoxyphenoxy)-4-methylaniline |
946683-35-8 | 500mg |
1966CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022207-1g |
2-(2-Methoxyphenoxy)-4-methylaniline |
946683-35-8 | 1g |
3039.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022207-500mg |
2-(2-Methoxyphenoxy)-4-methylaniline |
946683-35-8 | 500mg |
1966.0CNY | 2021-07-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649074-5g |
2-(2-Methoxyphenoxy)-4-methylaniline |
946683-35-8 | 98% | 5g |
¥9506.00 | 2024-04-24 |
2-(2-Methoxyphenoxy)-4-methylaniline Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(2-Methoxyphenoxy)-4-methylaniline
Introduction to 2-(2-Methoxyphenoxy)-4-methylaniline (CAS No. 946683-35-8)
2-(2-Methoxyphenoxy)-4-methylaniline, also known by its CAS number CAS No. 946683-35-8, is a versatile aromatic compound with significant applications in various fields of chemistry and materials science. This compound is an aniline derivative with a unique structure that combines a methoxy-substituted phenoxy group and a methyl group, making it an interesting subject for both academic research and industrial applications.
The molecular structure of 2-(2-Methoxyphenoxy)-4-methylaniline consists of a central benzene ring substituted with an amino group (-NH₂) at the para position and a methoxy-substituted phenoxy group (-O-C₆H₄-OCH₃) at the ortho position. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and functionality. The presence of the methoxy group (-OCH₃) in the phenoxy substituent introduces electron-donating effects, which can influence the compound's chemical behavior in various reactions.
Recent studies have highlighted the potential of 2-(2-Methoxyphenoxy)-4-methylaniline as a building block in organic synthesis, particularly in the development of advanced materials such as polymers, dyes, and pharmaceutical intermediates. Its ability to undergo nucleophilic aromatic substitution and other electrophilic reactions makes it a valuable precursor for constructing complex molecular architectures. Researchers have also explored its use in click chemistry, where it serves as a substrate for efficient and selective coupling reactions.
In terms of physical properties, CAS No. 946683-35-8 exhibits a melting point of approximately 115°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various solution-based chemical processes, including chromatography and crystal engineering studies.
The chemical synthesis of 2-(2-Methoxyphenoxy)-4-methylaniline typically involves multi-step reactions, often starting from anisole (methoxybenzene) or other phenol derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of this compound with high precision.
In the field of materials science, 2-(2-Methoxyphenoxy)-4-methylaniline has shown promise as a monomer for synthesizing functional polymers with tailored properties. Its ability to form hydrogen bonds and engage in π-π interactions makes it an ideal candidate for applications in stimuli-responsive materials and advanced coatings.
The biological activity of this compound has also been a subject of interest, particularly in pharmacological studies. Research indicates that it exhibits moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound in drug discovery programs. However, further studies are required to fully understand its bioavailability and toxicity profile.
In conclusion, CAS No. 946683-35-8, or 2-(2-Methoxyphenoxy)-4-methylaniline, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and material science applications, positions it as a key player in both academic research and industrial innovation.
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